molecular formula C19H17N3O4 B2786738 Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate CAS No. 1111020-55-3

Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

Cat. No.: B2786738
CAS No.: 1111020-55-3
M. Wt: 351.362
InChI Key: LESWLSOUHHIEOK-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a quinazolinone moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylquinazolin-4-ol with chloroacetic acid to form 2-(2-methylquinazolin-4-yloxy)acetic acid. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone moiety, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of reduced quinazolinone compounds.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and biofilm inhibition properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • Methyl 2-(2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
  • Methyl 2-(2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate

Comparison: Methyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is unique due to its specific substitution pattern on the quinazolinone ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

methyl 4-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-20-16-6-4-3-5-15(16)18(21-12)26-11-17(23)22-14-9-7-13(8-10-14)19(24)25-2/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWLSOUHHIEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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